N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
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Overview
Description
“N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including thiazole, pyrimidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:
Formation of the thiazole ring: This can be achieved through the reaction of a thiourea derivative with α-haloketones.
Construction of the pyrimidine ring: This often involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling reactions: The various rings and functional groups are often connected through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrimidine rings.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with specific proteins or enzymes, potentially serving as an inhibitor or activator.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
- 2-methylpyrimidin-4-yl piperazine derivatives
Uniqueness
The uniqueness of “N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide” lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C36H34Cl2N12O2S2 |
---|---|
Molecular Weight |
801.8 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-40-36(53-25)46-27-16-29(44-22(4)42-27)50-13-11-49(12-14-50)28-15-26(41-21(3)43-28)45-30-18-39-35(54-30)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,41,43,45)(H,40,42,44,46) |
InChI Key |
BAJNCKKFPFJNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=CN=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C |
Origin of Product |
United States |
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